REACTION_SMILES
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[CH3:18][OH:19].[ClH:17].[N:1](=[N+:2]=[N-:3])[CH2:4][C:5](=[O:6])[c:7]1[cH:8][cH:9][c:10]2[c:11]([nH:12][c:13](=[O:15])[nH:14]2)[cH:16]1>>[ClH:17].[NH2:1][CH2:4][C:5](=[O:6])[c:7]1[cH:8][cH:9][c:10]2[c:11]([nH:12][c:13](=[O:15])[nH:14]2)[cH:16]1
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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NCC(=O)c1ccc2[nH]c(=O)[nH]c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |